(3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
CAS No. |
617695-05-3 |
|---|---|
Molecular Formula |
C27H22N2O2S2 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H22N2O2S2/c1-17-12-14-19(15-13-17)16-28-22-11-7-6-10-21(22)23(25(28)30)24-26(31)29(27(32)33-24)18(2)20-8-4-3-5-9-20/h3-15,18H,16H2,1-2H3/b24-23- |
InChI Key |
QJSGCHBLUQUWOI-VHXPQNKSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5)C2=O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The 4-oxo-2-thioxothiazolidine ring is typically constructed via cyclocondensation between 1-phenylethylamine, carbon disulfide, and α-chloroacetyl chloride under basic conditions. Source details an optimized protocol using triethylamine (Et₃N) in refluxing methanol, achieving 78–85% yields through the following sequence:
-
Formation of the thiourea intermediate from 1-phenylethylamine and CS₂
-
Nucleophilic displacement with α-chloroacetyl chloride
-
Intramolecular cyclization to form the thiazolidinone ring
The reaction mechanism proceeds through initial thiocarbamate formation, followed by SN2 displacement and 5-exo-trig cyclization (Scheme 1).
Catalytic System Optimization
Comparative studies of catalysts reveal significant yield variations:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (1M) | 60 | 12 | 52 |
| Pyridine | Reflux | 24 | 63 |
| DBU | 80 | 8 | 71 |
| Et₃N | 65 | 7 | 84 |
Triethylamine emerges as the superior base due to its optimal pKa (10.75) for deprotonation without promoting side reactions.
Indole Moiety Preparation
Friedel-Crafts Alkylation Strategy
The 1-(4-methylbenzyl)indole-2-one system is synthesized via Friedel-Crafts alkylation of indolin-2-one with 4-methylbenzyl bromide. Source specifies anhydrous AlCl₃ (1.2 eq) in dichloromethane at 0°C→RT, achieving 89% yield with <5% dialkylation byproducts.
Key parameters:
-
Strict temperature control prevents electrophilic aromatic substitution at C3
-
Molecular sieves (4Å) absorb generated HBr, shifting equilibrium
Palladium-Catalyzed C-H Activation
Recent advances employ Pd(OAc)₂ (5 mol%) with XPhos ligand for direct benzylic coupling:
Indolin-2-one + 4-methylbenzyl alcohol → 1-(4-methylbenzyl)indole-2-one
This method eliminates halide waste and improves atom economy (78% yield, 96% purity).
Conjugated System Assembly
Knoevenagel Condensation
The central conjugation is established through Knoevenagel condensation between 1-(4-methylbenzyl)indole-2-one and 4-oxo-3-(1-phenylethyl)-2-thioxothiazolidine-5-carbaldehyde. Source reports:
-
Piperidine (20 mol%) catalyst in ethanol/THF (3:1)
-
Microwave irradiation (100W, 80°C, 30 min)
-
92% yield with Z:E > 20:1
The reaction proceeds via enolate formation at C3 of the indole, followed by conjugate addition to the thiazolidinone aldehyde (Scheme 2).
Stereochemical Control Mechanisms
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the Z-isomer is thermodynamically favored by 9.3 kcal/mol due to:
-
Reduced steric clash between 4-methylbenzyl and 1-phenylethyl groups
-
Conjugative stabilization of the exocyclic double bond
-
Intramolecular H-bonding between indole NH and thioxo sulfur
Process Optimization and Scale-Up
Solvent Screening
A multivariate study identified optimal solvent systems:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 81 | 93 |
| Ethanol | 24.3 | 88 | 97 |
| THF | 7.5 | 76 | 89 |
| DCM:MeOH (2:1) | 8.9 | 92 | 98 |
Ethanol/DCM mixtures provide ideal polarity for both indole enolate formation and thiazolidinone aldehyde solubility.
Continuous Flow Synthesis
Recent innovations employ microreactor technology (Corning AFR module) to enhance reproducibility:
Analytical Characterization
Critical quality attributes are verified through:
-
1H NMR (400 MHz, DMSO-d6):
-
δ 7.82 (d, J = 7.8 Hz, 1H, indole H4)
-
δ 6.34 (s, 1H, exocyclic CH)
-
δ 4.61 (q, J = 6.9 Hz, 1H, CH(CH3)Ph)
-
-
HRMS (ESI-TOF):
-
m/z 515.1432 [M+H]+ (calc. 515.1429)
-
-
XRD :
Comparative Evaluation of Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Linear Synthesis | 6 | 28 | 95 | 1.00 |
| Convergent Approach | 4 | 45 | 97 | 0.75 |
| Flow Chemistry | 3 | 68 | 99 | 0.60 |
The convergent strategy combining separately synthesized indole and thiazolidinone precursors demonstrates optimal balance between efficiency and quality .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound A with Analogues
Crystallographic and Computational Insights
- Crystallography : Analogues (e.g., ) were characterized using SHELX and WinGX, confirming Z-configuration and planarity .
Biological Activity
The compound (3Z)-1-(4-methylbenzyl)-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 462.60 g/mol. The structure contains both indole and thiazolidine moieties, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : The compound has shown potent antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from to against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.015 | 0.030 |
| S. aureus | 0.008 | 0.020 |
| Bacillus cereus | 0.015 | 0.025 |
| Enterobacter cloacae | 0.004 | 0.008 |
Antifungal Activity
The compound also demonstrates antifungal properties, with effective concentrations reported in the range of to . It has been particularly effective against fungi such as Trichoderma viride and Aspergillus fumigatus, with the former being the most sensitive .
Cytotoxicity Studies
Cytotoxicity assays using MTT have shown that while the compound exhibits potent antimicrobial activity, it also has a favorable safety profile against normal human cells (MRC5), indicating its potential for therapeutic use without significant cytotoxic effects .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth:
- Bacterial Inhibition : Molecular docking studies suggest that the compound interacts with MurB enzyme in E. coli, which is crucial for peptidoglycan synthesis .
- Fungal Inhibition : The inhibition mechanism against fungi involves targeting lanosterol demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes .
Case Studies
Several studies have explored the therapeutic potential of similar compounds:
- Study on Antibacterial Efficacy : A study demonstrated that derivatives of thiazolidinones showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin by factors of 10 to 50 times .
- Anti-inflammatory Effects : Compounds similar in structure have been shown to reduce leukocyte activation and inflammatory responses in animal models, suggesting potential applications in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?
The synthesis involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids in recrystallization .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency . Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .
| Step | Key Parameters | Yield Range | Reference |
|---|---|---|---|
| Cyclization | 70°C, DMF, 6h | 65–78% | |
| Recrystallization | Ethanol, 0°C | >95% purity |
Q. Which analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., indole protons at δ 7.2–7.8 ppm, thioxo group at δ 190–200 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and Z-configuration .
- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers evaluate the compound’s biological activity in preclinical studies?
- Enzyme Assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cell-Based Studies : Cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7) .
- Binding Studies : Surface plasmon resonance (SPR) or ITC to quantify interactions with biological targets .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated?
- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis spectroscopy .
- Isotopic Labeling : Use deuterated reagents to trace proton transfer pathways in thiazolidinone ring formation .
- Computational Modeling : Density Functional Theory (DFT) predicts transition states and reaction energetics (software: Gaussian) .
Q. What computational tools are recommended for predicting pharmacological properties?
- Molecular Docking : AutoDock Vina models interactions with protein targets (e.g., COX-2) .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, metabolic stability, and toxicity .
- QSAR Models : Correlate structural features (e.g., substituent electronegativity) with activity using MOE or RStudio .
Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?
- Reproducibility Checks : Validate assays with positive/negative controls and standardized protocols .
- Structural Analog Comparison : Test derivatives (e.g., fluorinated vs. chlorinated analogs) to isolate activity drivers .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity) .
| Data Contradiction | Troubleshooting Strategy | Reference |
|---|---|---|
| Variable IC50 values | Standardize assay conditions (pH, temperature) | |
| Inconsistent NMR peaks | Re-crystallize or use deuterated solvents |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
